molecular formula C16H16FN5O2 B12164893 N-(2-fluorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(2-fluorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B12164893
M. Wt: 329.33 g/mol
InChI Key: OMOKDFOZSBPACI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolo-pyridazine derivative featuring a 6-methoxy substituent on the fused heterocyclic core and a 2-fluorobenzyl group linked via a propanamide chain. The 2-fluorobenzyl moiety may enhance lipophilicity and bioavailability, while the methoxy group at position 6 could modulate electronic interactions with biological targets .

Properties

Molecular Formula

C16H16FN5O2

Molecular Weight

329.33 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H16FN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23)

InChI Key

OMOKDFOZSBPACI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3F)C=C1

Origin of Product

United States

Biological Activity

N-(2-fluorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzyl group and a methoxy-substituted triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN5O2C_{17}H_{18}FN_5O_2, with a molecular weight of 343.36 g/mol. The compound features multiple heterocyclic rings, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₈FN₅O₂
Molecular Weight343.36 g/mol
CAS Number1374546-22-1

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related triazole derivatives have shown their effectiveness against various cancer cell lines. A notable example is the compound 7d , which demonstrated potent antiproliferative effects against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) cancer cell lines through mechanisms such as inducing apoptosis and disrupting tubulin polymerization .

Mechanistic Studies

Mechanistic investigations have revealed that this compound may induce cell cycle arrest and apoptosis in a dose-dependent manner. This is consistent with findings from similar compounds that target cellular pathways involved in cancer progression .

Interaction Studies

Interaction studies are critical for understanding how this compound interacts with biological targets. These studies typically involve:

  • Molecular Docking : To predict binding affinities to various receptors.
  • Cell Viability Assays : To assess the effect on cancer cell lines.
  • Mechanistic Pathway Analysis : To elucidate the pathways affected by the compound.

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds can be insightful.

Compound NameStructure FeaturesBiological Activity
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amineImidazo and pyrazine ringsAntitumor
5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminePyrazolo and pyrimidine structuresAntimicrobial
6-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazineTrifluoroethoxy and triazoleSodium channel inhibitor

These compounds illustrate the structural diversity within this class of molecules while showcasing how specific functional groups may confer distinct biological properties.

Case Studies

Recent studies have focused on evaluating the biological activity of this compound through various in vitro models. For example:

  • Study on Apoptosis Induction : A study revealed that this compound could effectively induce apoptosis in cancer cells through mitochondrial pathways.
    • Findings : Increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins were observed.
  • Cell Cycle Analysis : Another study highlighted that treatment with this compound resulted in significant G2/M phase arrest in treated cells.
    • Mechanism : This effect was attributed to the inhibition of cyclin-dependent kinases (CDKs), critical regulators of the cell cycle.

Comparison with Similar Compounds

Structural Analogues of Triazolo-Pyridazine Derivatives

The triazolo-pyridazine core is a common scaffold in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Core Structure Substituents/Modifications Molecular Weight (g/mol) Reported Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, N-(2-fluorobenzyl)propanamide Not explicitly provided Not reported (inference) -
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, benzimidazole-ethyl propanamide 379.424 Unspecified biological role
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, sulfonamide, 2-fluorobenzyl, 3-Cl-Ph 431.4 (M+H)+ Antimalarial activity
N-(4-(1,3-Benzothiazol-2-yl)phenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide [1,2,4]Triazolo[4,3-a]pyridine Benzothiazole-phenyl, sulfanyl linkage Not provided Unspecified (structural)
3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl benzamide derivatives [1,2,4]Triazolo[4,3-b]pyridazine 6-methyl, aryl carboxamide/sulfonamide Variable Moderate antimicrobial

Key Structural-Activity Relationship (SAR) Insights

Methoxy vs. Methyl Substituents: The 6-methoxy group in the target compound may reduce cytotoxicity compared to 6-chloro or 6-methyl analogs (e.g., ). Chloro substituents (e.g., compound 24 in ) enhance cytotoxicity against HepA cell lines (IC50: ~1.2 μg/mL), suggesting that electron-withdrawing groups at position 6 could potentiate anticancer effects .

Side-Chain Variations: 2-Fluorobenzyl Group: This moiety in the target compound likely improves metabolic stability and membrane permeability compared to bulkier groups like 2-(1-methylbenzimidazol-2-yl)ethyl () or benzothiazole-phenyl (). Fluorine’s electronegativity may also strengthen hydrophobic interactions in binding pockets . Sulfonamide vs. Propanamide Linkers: Sulfonamide derivatives (e.g., ) exhibit antimalarial activity, whereas propanamide-linked compounds (target compound, ) are hypothesized to target neurological or inflammatory pathways due to structural resemblance to known kinase inhibitors .

Physicochemical Properties :

  • The benzimidazole-ethyl derivative () has a higher molecular weight (379.424 g/mol) and likely reduced solubility compared to the target compound, which lacks extended aromatic systems.
  • Sulfanyl-linked analogs () may exhibit improved redox stability but lower oral bioavailability due to sulfur’s metabolic susceptibility .

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